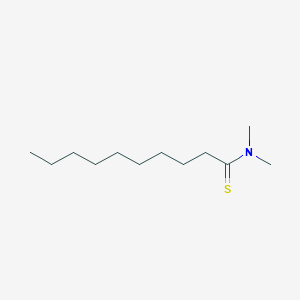
N,N-dimethyldecanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl decanethioamide is an organic compound with the molecular formula C12H25NS It is a member of the thioamide family, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl decanethioamide typically involves the reaction of decanoic acid with dimethylamine and a sulfurizing agent. One common method is as follows:
Raw Materials: Decanoic acid, dimethylamine, and a sulfurizing agent such as phosphorus pentasulfide (P2S5).
Reaction Process:
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl decanethioamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl decanethioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to the corresponding amine.
Substitution: The nitrogen atom in the thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the nitrogen atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl decanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl decanethioamide involves its interaction with molecular targets such as enzymes and metal ions. The thioamide group can form stable complexes with metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, potentially providing therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl decanethioamide can be compared with other similar compounds such as:
N,N-Dimethylformamide (DMF): A common solvent in organic synthesis, known for its polar aprotic nature.
N,N-Dimethylacetamide (DMA): Another polar aprotic solvent with similar applications to DMF.
N,N-Dimethylthioformamide: A thioamide with a shorter carbon chain, used in similar chemical reactions but with different physical properties.
Uniqueness
N,N-Dimethyl decanethioamide is unique due to its longer carbon chain, which imparts different solubility and reactivity characteristics compared to shorter-chain thioamides. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties.
Eigenschaften
CAS-Nummer |
125188-67-2 |
|---|---|
Molekularformel |
C12H25NS |
Molekulargewicht |
215.4 g/mol |
IUPAC-Name |
N,N-dimethyldecanethioamide |
InChI |
InChI=1S/C12H25NS/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3 |
InChI-Schlüssel |
UVNOTLYMWRJKLC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=S)N(C)C |
Kanonische SMILES |
CCCCCCCCCC(=S)N(C)C |
Synonyme |
Decanethioamide, N,N-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















